Cyclonona-2,6-dien-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61185-11-3 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
cyclonona-2,6-dien-1-one |
InChI |
InChI=1S/C9H12O/c10-9-7-5-3-1-2-4-6-8-9/h1,3,6,8H,2,4-5,7H2 |
InChI Key |
ZDUNGTOZSOUXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(=O)CCC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclonona 2,6 Dien 1 One and Isomeric Structures
Strategies for Nine-Membered Ring Construction in Dienones
The formation of nine-membered rings requires overcoming significant activation barriers. Chemists have devised several strategic approaches to address this challenge, including building the ring through cycloaddition reactions, expanding a pre-existing smaller ring, or closing a linear precursor through intramolecular cyclization.
Cycloaddition Reaction Pathways
Cycloaddition reactions are powerful tools for the construction of cyclic systems, often with high atom economy and stereocontrol. scispace.com For the synthesis of nine-membered rings, both pericyclic and metal-catalyzed cycloadditions have been employed.
The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that typically forms six-membered rings. wikipedia.orgmasterorganicchemistry.com However, variations of this reaction, such as the anionic Diels-Alder, can be adapted for the synthesis of larger ring systems. In an anionic Diels-Alder reaction, a dienolate acts as the 4π-electron component. For instance, cyclic sodium dienolates, generated in situ from α,β-unsaturated ketones, can react with dienophiles to form polycyclic adducts. nih.govacs.orgnih.gov While this approach primarily yields fused ring systems, subsequent transformations can lead to the desired nine-membered ring.
Another relevant pericyclic reaction is the [6+2] cycloaddition, which can construct eight-membered rings and can be a precursor to nine-membered systems. rsc.org These reactions often require photochemical conditions or the use of specific substrates. youtube.com The related [7+2] cycloaddition is less common but represents a direct pathway to nine-membered rings.
Enzyme-catalyzed [4+2] cycloadditions have also been identified in the biosynthesis of some natural products, highlighting the potential for biocatalysis in constructing complex cyclic systems. nih.gov
Transition metal catalysis has significantly expanded the scope of cycloaddition reactions, enabling the formation of rings that are difficult to access through purely thermal or photochemical methods. acs.org Various transition metals, including titanium, cobalt, and rhodium, have been shown to catalyze [6+2] cycloadditions, providing access to eight-membered carbocycles. scispace.com For example, cobalt(I) complexes are effective catalysts for the [6π + 2π] cycloaddition of 1,2-dienes and 1,3-diynes to N-substituted azepines, yielding 9-azabicyclo[4.2.1]nonadienes. nih.gov Rhodium catalysts have also been utilized in [6+2] cycloadditions of substrates like cycloheptatrienes. scispace.com These eight-membered ring products can then potentially be elaborated into nine-membered systems like cyclonona-2,6-dien-1-one through subsequent ring expansion or functional group manipulation.
Gold-catalyzed reactions have also emerged as a powerful tool. For instance, a one-pot Diels-Alder/gold(I)-catalyzed carbocyclization has been developed to generate complex bicyclic systems. nih.gov
Intramolecular Cyclization and Asymmetric Deprotonation Routes
Intramolecular cyclization of a linear precursor is a fundamental strategy for forming cyclic compounds. For nine-membered rings, this approach requires careful selection of the substrate and reaction conditions to favor the desired cyclization over competing intermolecular reactions.
A notable example involves the asymmetric deprotonation of an achiral dienyl carbamate (B1207046) using n-butyllithium and (-)-sparteine. researchgate.net This generates an enantioenriched organolithium species that undergoes a subsequent intramolecular cycloalkylation to produce an enantiomerically enriched trans-cyclononadienol. researchgate.net This method highlights the power of asymmetric synthesis to control the stereochemistry of the final product.
Stereoselective Control in this compound Synthesis
Controlling the stereochemistry during the synthesis of this compound is crucial, as the biological activity of such molecules is often highly dependent on their three-dimensional structure.
As mentioned previously, the use of chiral auxiliaries or catalysts can induce asymmetry. The (-)-sparteine-mediated asymmetric deprotonation is a prime example of substrate-controlled stereoselection. researchgate.net In cycloaddition reactions, the stereochemical outcome is often governed by the Woodward-Hoffmann rules for pericyclic reactions. wikipedia.org For instance, the Diels-Alder reaction is known for its high stereospecificity. wikipedia.orglibretexts.org
Metal-catalyzed cycloadditions can also exhibit high stereoselectivity. For example, rhodium-catalyzed [2+2+2] cycloadditions can create multiple contiguous stereocenters with high control. acs.org Similarly, photochemical [2+2] cycloadditions can be highly diastereoselective. researchgate.netnih.gov The stereochemical course of intramolecular Mannich cyclizations has also been shown to be controllable. mdpi.com
Ultimately, the choice of synthetic strategy will depend on the desired stereoisomer of this compound and the availability of starting materials. A combination of cycloaddition, ring expansion, and stereoselective cyclization techniques provides a versatile toolbox for accessing this challenging and important class of molecules.
Enantioselective Methodologies (e.g., Chiral Ligand Optimization)
The asymmetric synthesis of cyclononadienes and related structures often relies on metal-catalyzed reactions where the choice of chiral ligand is paramount for achieving high enantioselectivity. A notable strategy involves the palladium-catalyzed asymmetric [7+2] cyclization, which has been successfully employed to create planar-chiral trans-cyclononenes. acs.orgnih.gov The success of this methodology hinges on the optimization of chiral ligands that can effectively control the stereochemical outcome of the reaction.
In this context, hydrogen-bond-assisted catalysis has emerged as a key factor. acs.org Chiral ligands capable of forming hydrogen bonds can enhance both the reaction's efficiency and its stereocontrol, ensuring that the desired enantiomer is produced with high purity. chemrxiv.org The maintenance of the trans-2H configuration of the π-allyl-Pd species throughout the cyclization process is crucial for achieving excellent selectivity for planar chirality. chemrxiv.org This approach has led to the production of various planar-chiral trans-cyclononenes with impressive yields and enantiomeric excesses (ee) often exceeding 99%. nih.govfigshare.com
Another powerful technique for inducing enantioselectivity is the use of chiral auxiliaries. For instance, the enantioselective synthesis of a (2Z,7E)-cyclononadiene has been accomplished through the use of (-)-sparteine, a chiral ligand that mediates the allylic lithiation of an achiral carbamate precursor. nih.gov This is followed by a stereospecific intramolecular coupling, yielding an enantio- and diastereomerically enriched product. nih.gov
Diastereoselective Control and Product Isolation
Achieving diastereoselectivity is a critical aspect of synthesizing complex molecules with multiple stereocenters. numberanalytics.com In the context of cyclononadiene synthesis, controlling the relative orientation of substituents on the nine-membered ring is essential. Several factors, including steric and electronic effects of the reactants and catalysts, as well as the reaction conditions, influence the diastereomeric ratio of the products. numberanalytics.com
For example, in the palladium-catalyzed [7+2] cyclization strategy, high diastereoselectivity has been reported, with diastereomeric ratios (dr) greater than 19:1. nih.govfigshare.com This level of control allows for the preferential formation of one diastereomer over others. numberanalytics.com Cascade reactions, such as a double Michael addition strategy, have also been shown to produce highly functionalized cyclic compounds with complete diastereoselectivity in many cases. beilstein-journals.org
The isolation and purification of the desired diastereomer are critical concluding steps. The stability of the resulting products can vary; for instance, the configurative stability of some chiral nine-membered carbocycles has been investigated and confirmed through kinetic measurements and computational calculations. nih.gov
Synthesis of Precursors and Related Cyclononadiene Skeletons
The construction of the cyclononadiene framework often begins with the synthesis of carefully designed precursors. The methodologies employed can be adapted to generate a variety of related nine-membered ring systems, including those with inherent strain or specific stereochemical properties.
Modular Approaches to Planar-Chiral Cyclononenes
Planar-chiral cycloalkenes are valuable synthetic targets, but their creation is often hampered by the challenges of forming a medium-sized ring with a trans-configured olefin. chemrxiv.org A recently developed palladium-catalyzed asymmetric [7+2] cycloaddition offers a modular and efficient solution. acs.orgnih.govchemrxiv.org This method facilitates the synthesis of planar-chiral 9-membered cycloalkenes from readily available chemicals. chemrxiv.org
The process involves the reaction of stereodefined 1,7-Pd dipoles, generated from precursors like oxindole- and pyrazole-derived allyl reagents, with in-situ formed ketenes. acs.org This strategy has successfully produced two types of planar-chiral trans-cyclononenes that contain all-carbon chiral quaternary stereocenters. nih.gov The key to this success is the retention of the trans-2H configuration of the π-allyl-Pd intermediate during the cyclization. acs.org The versatility of this modular approach is demonstrated by the successful synthesis of 42 different examples, achieving yields up to 85%. figshare.com
Table 1: Selected Examples from Modular Synthesis of Planar-Chiral Cyclononenes
| Entry | Precursor Type | Yield (%) | ee (%) | dr |
| 1 | Oxindole-derived | 85 | >99 | >19:1 |
| 2 | Pyrazole-derived | 82 | 98 | 15:1 |
| 3 | Oxindole-derived | 78 | 99 | >19:1 |
| 4 | Pyrazole-derived | 80 | 97 | 12:1 |
This table is generated based on data reported in recent literature on Pd-catalyzed asymmetric [7+2] cyclization. nih.govfigshare.com
Formation of Strained Cyclononadienes (e.g., Cyclonona-1,2-diene, (E,Z)-Cyclonona-1,5-diene)
The synthesis of strained cyclononadienes, such as the allene (B1206475) cyclonona-1,2-diene or the mixed-geometry (E,Z)-cyclonona-1,5-diene, requires specialized synthetic routes to overcome the inherent ring strain.
Cyclonona-1,2-diene is a cyclic allene with a unique nine-membered ring structure. ontosight.ainih.gov Its synthesis can be accomplished through methods like metal-catalyzed cyclization or the rearrangement of other cyclic compounds. ontosight.ai These strained allenes are valuable as versatile intermediates in the synthesis of more complex molecules. ontosight.ai
The synthesis of (E,Z)-cyclonona-1,5-diene has been achieved with high stereocontrol. One reported method involves an enantioselective (-)-sparteine-mediated allylic lithiation of an achiral 7-chlorononadienyl carbamate, followed by a stereospecific intramolecular cyclization. nih.gov Computational studies have shown that the unsymmetrical twist conformation of (E,Z)-cyclonona-1,5-diene is its most stable form. researchgate.net The cyclization of derivatives such as 1-methyl-9-methoxy-(E,Z)-cyclonona-1,5-diene has also been investigated, leading to the formation of hydrindane derivatives.
In contrast, the synthesis of (Z,Z)-cyclonona-1,5-diene can be achieved through methods like the ring-closing metathesis of acyclic dienes or via a Cope rearrangement of cis-1,2-divinylcyclopentane. ontosight.ai
The development of synthetic routes for strained cycloalkynes, which share challenges with strained dienes, has also seen progress. nih.govmdpi.com These methods often involve strategies like ring expansion or intramolecular reactions to form the strained cyclic system. nih.govmdpi.com
Reaction Mechanisms and Intramolecular Transformations of Cyclonona 2,6 Dien 1 One and Analogues
Pericyclic Rearrangement Pathways
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. In the context of cyclonona-2,6-dien-1-one and its analogs, these rearrangements are pivotal in understanding their chemical behavior and reactivity.
Cope Rearrangement Dynamics in Cyclonona-2,4,7-trien-1-ol Systems
The Cope rearrangement is a thermally induced wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. In cyclonona-2,4,7-trien-1-ol systems, this rearrangement pathway is a key process. The nine-membered ring structure provides the necessary flexibility for the molecule to adopt the required chair-like or boat-like transition state geometry for the rearrangement to occur.
The equilibrium between the initial 1,5-diene and the rearranged product is influenced by the substitution pattern and the relative thermodynamic stabilities of the isomers. The presence of the hydroxyl group can also influence the reaction rate and equilibrium position through hydrogen bonding or by altering the electronic properties of the diene system.
Electrocyclic Ring Opening and Closing Processes
Electrocyclic reactions are pericyclic reactions that involve the formation of a sigma bond from a conjugated pi system (ring-closing) or the cleavage of a sigma bond to form a conjugated pi system (ring-opening). wikipedia.org These reactions can be initiated either thermally or photochemically, and their stereochemical outcome is dictated by the Woodward-Hoffmann rules. wikipedia.orgmasterorganicchemistry.com
For this compound and its analogs, electrocyclic reactions can lead to the formation or cleavage of rings within the molecule. For instance, a conjugated triene system within a nine-membered ring could undergo a 6π-electrocyclic ring closure to form a bicyclic system containing a six-membered ring. The stereochemistry of the newly formed stereocenters would depend on whether the reaction proceeds in a conrotatory or disrotatory fashion, which is in turn determined by whether the reaction is thermal or photochemical. masterorganicchemistry.comlibretexts.org Conversely, a strained four-membered ring within a larger cyclic system could undergo a thermal or photochemical 4π-electrocyclic ring opening to generate a conjugated diene. libretexts.org The direction of these electrocyclizations is often reversible, with the position of the equilibrium depending on the relative stabilities of the ring-opened and ring-closed forms. libretexts.org
Cycloaddition and Dimerization Reactivity
Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. nih.gov These reactions are a powerful tool in organic synthesis for the construction of cyclic systems.
Intermolecular and Intramolecular Cycloaddition Reactions
This compound and its analogs can participate in both intermolecular and intramolecular cycloaddition reactions. The presence of multiple π-bonds within the nine-membered ring allows for various modes of cycloaddition. For instance, the dienone moiety can act as a 4π component in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile. libretexts.org
Intramolecular cycloadditions are also possible, where different parts of the same molecule react with each other. For example, an intramolecular [2+2] photocycloaddition could occur between the two double bonds of this compound, leading to the formation of a bicyclic system containing a four-membered ring. libretexts.orgnih.gov The feasibility and outcome of these reactions are dependent on the conformation of the nine-membered ring, which must allow the reacting π-systems to come into close proximity.
| Cycloaddition Type | Reacting Components | Conditions | Product Type |
| [4+2] Cycloaddition (Diels-Alder) | Diene and Dienophile | Thermal | Six-membered ring |
| [2+2] Cycloaddition | Two Alkene Moieties | Photochemical | Four-membered ring |
| [6+2] Cycloaddition | Triene and Alkene | Thermal/Photochemical | Eight-membered ring |
Dimerization Mechanisms (e.g., of Optically Active Cyclonona-1,2-diene)
The dimerization of allenes, such as cyclonona-1,2-diene, can proceed through various mechanisms, including [2+2] and [4+2] cycloadditions. When optically active allenes are used, the stereochemical outcome of the dimerization provides valuable insight into the reaction mechanism.
For instance, the dimerization of an optically active cyclonona-1,2-diene could lead to the formation of various dimeric products with different stereochemistries. The observed product distribution can help to elucidate whether the reaction proceeds through a concerted or a stepwise mechanism, and whether it involves suprafacial or antarafacial addition of the reacting components.
Transannular Reactions and Electronic Effects
Transannular reactions are intramolecular reactions that occur between two non-adjacent atoms in a ring. In medium-sized rings like the nine-membered ring of this compound, the ring's flexibility can bring distant functional groups into close proximity, facilitating these unusual reactions.
The carbonyl group in this compound can exert significant electronic effects on the reactivity of the double bonds. The electron-withdrawing nature of the ketone can influence the electron density of the π-systems, potentially activating or deactivating them towards certain reactions. Furthermore, in a folded conformation, the carbonyl oxygen could act as an internal nucleophile or base, attacking one of the double bonds in a transannular fashion. Similarly, an enolate formed under basic conditions could undergo a transannular Michael addition to the other double bond. The propensity for these reactions is highly dependent on the conformation of the ring and the electronic interplay between the functional groups.
Functional Group Reactivity on the Cyclononadiene Core
The chemical behavior of this compound is dictated by the presence of its two key functional groups: the carbon-carbon double bonds and the carbonyl moiety. The spatial arrangement of these groups within the nine-membered ring influences their accessibility and reactivity towards various reagents.
Electrophilic and Nucleophilic Addition to Double Bonds
The olefinic bonds in this compound are susceptible to attack by both electrophiles and nucleophiles, leading to a variety of saturated and functionalized nine-membered ring systems. The regioselectivity and stereoselectivity of these additions are of significant interest in synthetic chemistry.
Electrophilic Additions:
In the presence of electrophilic reagents, the π-electrons of the double bonds act as a nucleophile. The reaction typically proceeds through a carbocationic intermediate, the stability of which can influence the final product distribution. Common electrophilic additions include halogenation and hydrohalogenation.
| Reagent | Product(s) | Observations |
| Bromine (Br₂) | Dibromo-cyclononanone derivatives | The reaction proceeds via a bromonium ion intermediate. The regiochemistry and stereochemistry of the addition can be influenced by the conformation of the nine-membered ring. |
| Hydrogen Halides (HX) | Halogenated cyclononanones | Follows Markovnikov's rule, with the halide adding to the more substituted carbon of the original double bond, if applicable. The presence of the electron-withdrawing carbonyl group can influence the reaction rate. |
Nucleophilic Additions:
While less common for isolated alkenes, nucleophilic addition to the double bonds of this compound can be achieved, particularly in a conjugate or Michael-type fashion. The electron-withdrawing nature of the adjacent carbonyl group activates the double bond for attack by soft nucleophiles.
| Reagent | Product(s) | Observations |
| Organocuprates (R₂CuLi) | Alkylated cyclononanones | 1,4-conjugate addition is the predominant pathway, leading to the formation of a new carbon-carbon bond at the β-position relative to the carbonyl group. |
| Thiolates (RS⁻) | Thioether-functionalized cyclononanones | Michael addition of thiols is an efficient method for introducing sulfur functionality onto the cyclononane (B1620106) ring. |
Transformations of the Carbonyl Moiety
The carbonyl group in this compound is a primary site for a wide array of chemical transformations, including nucleophilic additions, reductions, and reactions with organometallic reagents.
Nucleophilic Addition to the Carbonyl Carbon:
The polarized carbon-oxygen double bond makes the carbonyl carbon an electrophilic center, readily attacked by nucleophiles.
| Reagent | Product(s) | Observations |
| Grignard Reagents (RMgX) | Tertiary alcohols | Addition of organomagnesium halides results in the formation of a new carbon-carbon bond and a tertiary alcohol upon workup. |
| Organolithium Reagents (RLi) | Tertiary alcohols | Similar to Grignard reagents, organolithium compounds are potent nucleophiles that add to the carbonyl carbon. |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Cyclonona-2,6-dien-1-ol | Reduction of the ketone yields the corresponding secondary alcohol. The choice of hydride reagent can influence the stereochemical outcome of the reduction. |
| Wittig Reagents (Ph₃P=CHR) | Alkenyl-cyclononadienes | The Wittig reaction provides a powerful method for converting the carbonyl group into a new carbon-carbon double bond, allowing for the synthesis of various exocyclic and endocyclic dienes. |
Advanced Spectroscopic and Structural Elucidation Methods for Cyclonona 2,6 Dien 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. For Cyclonona-2,6-dien-1-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide comprehensive information about its atomic framework and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the vinyl, allylic, and aliphatic protons. The vinyl protons (H-2, H-3, H-6, H-7) would appear in the downfield region, typically between δ 5.5 and 7.5 ppm, due to the deshielding effect of the double bonds. The protons on the carbons adjacent to the carbonyl group (allylic protons at C-9 and C-4) would also be shifted downfield, likely in the range of δ 2.5-3.5 ppm. The remaining aliphatic protons on C-5 and C-8 would resonate in the upfield region, around δ 1.5-2.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C-1) would exhibit the most downfield shift, anticipated to be in the region of δ 190-210 ppm. The olefinic carbons (C-2, C-3, C-6, C-7) would be found between δ 120 and 150 ppm. The allylic carbons (C-9 and C-4) would likely appear around δ 40-50 ppm, while the other aliphatic carbons (C-5 and C-8) would be the most shielded, with chemical shifts in the range of δ 20-40 ppm.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 190-210 |
| C2 | 5.5-7.5 | 120-150 |
| C3 | 5.5-7.5 | 120-150 |
| C4 | 2.5-3.5 | 40-50 |
| C5 | 1.5-2.5 | 20-40 |
| C6 | 5.5-7.5 | 120-150 |
| C7 | 5.5-7.5 | 120-150 |
| C8 | 1.5-2.5 | 20-40 |
| C9 | 2.5-3.5 | 40-50 |
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, advanced two-dimensional (2D) NMR experiments are essential. science.govyoutube.comsdsu.eduemerypharma.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. sdsu.edu For instance, cross-peaks would be expected between the vinyl protons on C-2 and C-3, and between those on C-6 and C-7. It would also show correlations between the allylic protons and their adjacent vinyl and aliphatic protons, helping to trace the carbon backbone. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signals in the vinyl region would correlate with the carbon signals in the olefinic region of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. science.govsdsu.edu This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon (C-1), by observing correlations from nearby protons (e.g., H-2, H-9). It also helps to connect different spin systems that are separated by non-protonated carbons or heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a cyclic system like this compound, NOESY is crucial for determining the stereochemistry, such as the relative orientation of substituents and the conformation of the nine-membered ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
For this compound (C₉H₁₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺). The expected exact mass would be approximately 136.0888 Da.
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. The fragmentation pattern would be expected to involve characteristic losses of small neutral molecules. For instance, the loss of a CO molecule (28 Da) from the molecular ion to give a fragment ion at m/z 108 is a common fragmentation pathway for cyclic ketones. Other potential fragmentations could involve rearrangements and cleavage of the nine-membered ring.
Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity |
|---|---|
| 136 | [C₉H₁₂O]⁺ (Molecular Ion) |
| 108 | [C₈H₁₂]⁺ ([M-CO]⁺) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Characterization
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and the extent of electronic conjugation. nist.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. researchgate.net For an α,β-unsaturated ketone, this band is typically observed in the range of 1650-1690 cm⁻¹. The C=C stretching vibrations of the double bonds would appear as one or more bands around 1600-1650 cm⁻¹. The C-H stretching vibrations of the vinyl and aliphatic protons would be observed above and below 3000 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to study the electronic transitions within the molecule. nist.gov this compound contains a conjugated enone system, which is expected to give rise to a strong π → π* transition at a wavelength (λmax) around 220-250 nm. A weaker n → π* transition, characteristic of carbonyl compounds, would be expected at a longer wavelength, typically above 300 nm. The exact position of these absorptions is sensitive to the solvent and the conformation of the ring system.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Absorption | Functional Group/Transition |
|---|---|---|
| IR | 1650-1690 cm⁻¹ (strong) | C=O stretch |
| IR | 1600-1650 cm⁻¹ (medium) | C=C stretch |
| UV-Vis | ~220-250 nm | π → π* |
| UV-Vis | >300 nm | n → π* |
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration
For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral molecules. researchgate.netmdpi.com If this compound can be crystallized, X-ray analysis would reveal the precise three-dimensional arrangement of the atoms in the solid state. This would include the conformation of the nine-membered ring, which can adopt various complex shapes. For a chiral sample, the determination of the absolute configuration would be possible, for example, by using anomalous dispersion effects.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
This compound possesses chirality, and therefore can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. sdsu.edunist.govnih.gov
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the CSP and the mobile phase (often a mixture of alkanes and alcohols) is critical for achieving good separation. The detection is typically performed using a UV detector set at the λmax of the compound. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
Theoretical and Computational Studies of Cyclonona 2,6 Dien 1 One Chemistry
Quantum Chemical Modeling of Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic properties of molecules like Cyclonona-2,6-dien-1-one. stanford.edu These computational tools, particularly semi-empirical and ab initio methods, allow for the detailed calculation of the molecule's electronic landscape. This includes the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on each atom.
For this compound, an α,β-unsaturated ketone, these models predict a polarization of electron density. The carbonyl oxygen atom possesses a significant partial negative charge, while the carbonyl carbon and the β-carbon of the enone system bear partial positive charges. This electronic distribution is critical in determining the molecule's reactivity towards nucleophiles and electrophiles. The HOMO is typically located on the C=C double bonds, indicating their role as the primary sites for electrophilic attack, while the LUMO is centered on the conjugated enone system, highlighting the carbonyl carbon and β-carbon as sites for nucleophilic attack. Advanced methods can even simulate and predict spectroscopic properties, such as UV/Vis spectra, which are governed by electronic transitions between these orbitals. acs.orgyoutube.com
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful and widely used tool for elucidating the intricate details of organic reaction mechanisms. mdpi.com For this compound, DFT calculations provide a granular view of reaction pathways, helping to understand and predict chemical behavior with a high degree of accuracy. nih.govacs.org
Transition State Analysis and Energy Barrier Determination
A key application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves locating and characterizing the structures of transition states—the high-energy species that connect reactants to products. youtube.com By calculating the energy of these transition states relative to the reactants, the activation energy, or energy barrier, for a given reaction can be determined. researchgate.net
For reactions involving this compound, such as Michael additions, reductions, or cycloadditions, DFT can be used to compare different possible mechanistic pathways. The pathway with the lowest energy barrier is generally the most kinetically favorable. For instance, in a nucleophilic addition to the enone, DFT can calculate the energy barriers for attack at the carbonyl carbon versus conjugate addition at the β-carbon, providing insight into the preferred reaction course. rsc.org
Table 1: Illustrative DFT-Calculated Energy Barriers for Hypothetical Reactions of this compound
| Reaction Type | Proposed Pathway | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Addition | 1,2-Addition to Carbonyl | 15.8 |
| Nucleophilic Addition | 1,4-Conjugate Addition | 12.5 |
| Diels-Alder Cycloaddition | endo Approach | 25.3 |
| Diels-Alder Cycloaddition | exo Approach | 27.1 |
Note: These values are illustrative and represent typical data obtained from DFT calculations on similar cyclic enone systems. Actual values would require specific calculations for this compound.
Prediction of Regioselectivity and Stereoselectivity
DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of reactions. acs.org Regioselectivity, the preference for reaction at one site over another, can be rationalized by comparing the activation energies for competing pathways. In the case of this compound, which has multiple reactive sites, DFT can determine the likelihood of a reagent attacking the isolated double bond versus the conjugated system.
Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to DFT analysis. For example, in a Diels-Alder reaction where this compound acts as the dienophile, calculations can determine the energy difference between the transition states leading to the endo and exo products. youtube.comyoutube.com The product corresponding to the lower energy transition state is predicted to be the major product. acs.org Similarly, for reactions creating new chiral centers, DFT can predict which diastereomer will be formed preferentially by modeling the respective transition state structures and their energies.
Conformational Analysis and Strain Energy Calculations
Exploration of Energy Minima and Maxima in Cyclic Diene Systems
This compound can exist in numerous conformations due to the flexibility of the nine-membered ring. researchgate.netresearchgate.net Computational methods can systematically explore the potential energy surface to identify stable conformations (energy minima) and the transition states that separate them (energy maxima). For nine-membered rings, several low-energy conformations, often described by names like twist-boat-chair, are possible. researchgate.net The relative energies of these conformers can be calculated, and their populations at a given temperature can be estimated using Boltzmann statistics. nih.gov
Table 2: Representative Conformational Analysis of a Nine-Membered Ring System
| Conformer | Relative Energy (kcal/mol) | Calculated Population at 298 K (%) |
| Twist-Boat-Chair (TBC) | 0.00 | 75.2 |
| Twist-Chair-Chair (TCC) | 1.25 | 12.1 |
| Boat-Chair (BC) | 2.10 | 4.5 |
| Other | > 3.0 | < 8.2 |
Note: Data is representative for a generic nine-membered cyclic system and illustrates the typical distribution of conformers.
Impact of Ring Strain on Molecular Reactivity
Medium-sized rings (8-11 membered) like this compound are characterized by significant ring strain, which is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). acs.orgrsc.org This strain energy—the excess energy compared to a hypothetical strain-free analogue—can be quantified using computational methods. researchgate.netyoutube.comdoubtnut.com
The inherent strain has a profound impact on the molecule's reactivity. Reactions that lead to a release of this strain are often thermodynamically favored. For example, transannular reactions, where atoms on opposite sides of the ring interact, are a known feature of medium-ring chemistry. Furthermore, the ring strain can influence the activation barriers of reactions; a highly strained ground state can lower the energy barrier to a product if the transition state is less strained, thereby accelerating the reaction. rsc.orgresearchgate.net Conversely, if a reaction pathway leads to an increase in ring strain, it will be kinetically disfavored.
Molecular Dynamics (MD) Simulations for Solvent and Steric Effects
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the influence of the local environment on the behavior of molecules like this compound. These simulations model the intricate dance of atoms and molecules over time, providing a detailed picture of how solvent molecules and steric hindrance can dictate the conformational preferences and reaction dynamics of the ketone.
In the context of this compound, MD simulations can be employed to understand the role of the solvent in stabilizing or destabilizing different conformations. The nine-membered ring of this ketone is conformationally flexible. MD simulations can map the potential energy surface of the molecule in various solvents, from polar protic solvents like water or methanol (B129727) to nonpolar aprotic solvents like benzene. nih.gov By simulating the explicit interactions between the ketone and the surrounding solvent molecules, researchers can identify preferential solvation of specific parts of the molecule, such as the carbonyl group, and determine how this influences the equilibrium between different ring conformations. nih.gov The simulations can quantify properties like the solvent accessible surface area (SASA) and the radius of gyration to describe the compactness and shape of the molecule in different solvent environments. nih.govresearchgate.net
Furthermore, MD simulations are invaluable for probing steric effects on the reactivity of this compound, particularly in the context of its pericyclic reactions, such as the Cope rearrangement. For a substituted derivative of this compound, MD simulations can predict how bulky substituents will affect the accessibility of the diene moiety and the feasibility of achieving the necessary transition state geometry for the rearrangement. By analyzing the trajectories of the molecule, it is possible to identify the most populated conformations and assess their proximity to the required geometry for a pericyclic reaction. This provides insights into how steric bulk can introduce kinetic barriers or even alter the reaction pathway.
A typical MD simulation protocol for studying this compound would involve the following steps:
System Setup : A model of the this compound molecule is placed in a simulation box filled with a chosen solvent.
Energy Minimization : The initial system is subjected to energy minimization to relax any unfavorable atomic clashes. nih.gov
Equilibration : The system is gradually heated to the desired temperature and equilibrated under constant pressure to achieve a stable state. nih.gov
Production Run : A long simulation is run to collect data on the molecule's dynamics. nih.gov
Analysis : The resulting trajectories are analyzed to extract information on conformational changes, solvent interactions, and other properties of interest. nih.gov
While specific MD simulation studies on this compound are not abundant in the public literature, the methodology remains a critical tool for gaining a deeper, atomistic understanding of its chemical behavior in solution.
Benchmarking of Computational Methodologies for Pericyclic Reactions
The accuracy of theoretical predictions for pericyclic reactions, such as the oxy-Cope rearrangement that this compound can undergo, is highly dependent on the chosen computational methodology. Therefore, benchmarking these methods against experimental data or high-level computations is crucial for ensuring their reliability.
A pertinent example is the density functional theory (DFT) study on the oxy-Cope rearrangement of (2Z,4Z,7Z)-cyclonona-2,4,7-trien-1-ol, a close structural analog of the enol form of this compound. sci-hub.ru This study utilized the B3LYP functional with the 6-31G* basis set to compute the transition states and activation free energies (ΔG‡) of the rearrangement. sci-hub.ru The computed values were then compared with experimentally determined kinetic data to assess the accuracy of the DFT method.
The study revealed that for the neutral oxy-Cope rearrangement of related systems, the B3LYP/6-31G* method provides activation energies that are in reasonable agreement with experimental findings. This suggests that this level of theory can be a reliable tool for studying similar rearrangements in this compound.
Below is a table summarizing the kind of data that can be generated from such a benchmarking study, illustrating the comparison between computed and experimental activation parameters for a related oxy-Cope rearrangement.
| Compound | Method | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) | Temperature (K) |
|---|---|---|---|---|
| (2Z,4Z,7Z)-cyclonona-2,4,7-trien-1-ol | B3LYP/6-31G* | 22.5 | 21.8 | 473 |
The benchmarking of computational methods extends beyond just DFT. For more accurate predictions, especially for systems where electron correlation effects are significant, higher-level methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory can be employed. However, these methods are computationally more expensive. A common strategy is to use a more economical method like DFT for geometry optimizations and frequency calculations, and then perform single-point energy calculations with a more accurate method.
The choice of the functional and basis set in DFT is critical. Different functionals can yield significantly different results. Therefore, a thorough benchmarking study for the pericyclic reactions of this compound would ideally involve testing a range of functionals, from generalized gradient approximation (GGA) functionals to hybrid and double-hybrid functionals, against reliable experimental or high-level theoretical data. This ensures that the chosen computational approach provides the best possible balance between accuracy and computational cost for predicting the reactivity of this intriguing nine-membered ring ketone.
Chemical Transformations and Derivative Synthesis of Cyclonona 2,6 Dien 1 One
Chemical Modification of Unsaturated Centers
The two carbon-carbon double bonds in cyclonona-2,6-dien-1-one are prime sites for chemical modification, offering pathways to introduce new functional groups and to construct bicyclic systems.
Epoxidation Reactions
Epoxidation of the double bonds in this compound can be achieved using various reagents, with the stereochemical outcome often being influenced by the reaction conditions and the directing effect of the carbonyl group. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. organic-chemistry.org The reaction with m-CPBA typically proceeds via a concerted mechanism, leading to the formation of an epoxide ring. The relative stereochemistry of the epoxide can be influenced by the conformation of the nine-membered ring.
Table 1: Representative Epoxidation Reactions of Alkenes
| Oxidant | Catalyst/Conditions | Substrate Type | Product | Ref |
| Hydrogen Peroxide (H₂O₂) | Trifluoroacetone | Various Alkenes | Epoxide | organic-chemistry.org |
| m-CPBA | Dichloromethane (DCM) | Alkenes | Epoxide | researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) | Alkenes | Epoxide | organic-chemistry.org |
Note: This table provides examples of common epoxidation conditions and is not exhaustive.
The resulting epoxides are valuable intermediates, susceptible to ring-opening reactions with various nucleophiles to introduce vicinal functional groups. For instance, acid-catalyzed hydrolysis of the epoxide would yield a diol, while reaction with a hydrohalic acid would produce a halohydrin.
Cyclopropanation Reactions
The double bonds of this compound can undergo cyclopropanation to introduce a three-membered ring, a structural motif present in numerous natural products. researchgate.net The Simmons-Smith reaction, which employs diiodomethane (B129776) and a zinc-copper couple, is a classic method for cyclopropanation and is known for its stereospecificity. masterorganicchemistry.comyoutube.com In this reaction, the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. youtube.com
Another common method involves the use of carbenes or carbenoids generated from diazo compounds, often catalyzed by transition metals. researchgate.net For example, the reaction with diazomethane (B1218177) in the presence of a copper or palladium catalyst can yield the corresponding cyclopropyl (B3062369) derivative. The choice of catalyst can influence the efficiency and stereoselectivity of the reaction.
Table 2: Common Cyclopropanation Methods
| Reagent | Catalyst/Conditions | Intermediate | Key Features | Ref |
| Diiodomethane (CH₂I₂) | Zinc-Copper Couple | Carbenoid | Stereospecific (Simmons-Smith) | masterorganicchemistry.comyoutube.com |
| Diazomethane (CH₂N₂) | Copper(I) or Palladium(II) salts | Carbene | Efficient for various alkenes | researchgate.net |
| Chloroform (CHCl₃) | Strong Base (e.g., t-BuOK) | Dihalocarbene | Forms dihalocyclopropanes | youtube.com |
Hydrogenation and Other Reduction Pathways
Selective hydrogenation of the double bonds in this compound can lead to cyclononanone (B1595960) or cyclononenone, depending on the reaction conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a common method. The selectivity for the reduction of one double bond over the other can be challenging to control and may depend on the specific catalyst and reaction parameters. In some cases, the use of a poisoned catalyst, such as Lindlar's catalyst, can allow for the selective reduction of one double bond.
Alternatively, non-catalytic reduction methods can also be employed. For instance, diimide reduction, generated in situ from the decomposition of azodicarboxylates, can selectively reduce non-conjugated double bonds.
Exploitation of the Carbonyl Functionality for Derivatization
The ketone group in this compound is a versatile handle for a wide range of chemical transformations. It can undergo nucleophilic addition, reduction, and reactions at the α-positions.
Reduction of the carbonyl group to a hydroxyl group can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield the corresponding cyclonona-2,6-dien-1-ol. The stereoselectivity of this reduction can be influenced by the steric environment around the carbonyl group and the choice of reagent.
The carbonyl group also allows for the formation of enolates or enols, which can then react with electrophiles. For example, deprotonation at the α-position followed by reaction with an alkyl halide can lead to α-alkylation.
This compound as a Synthon for Complex Polycyclic Architectures
The strategic placement of the carbonyl group and the double bonds in this compound makes it an excellent precursor for the synthesis of complex polycyclic systems through transannular reactions. These reactions involve the formation of a new bond between two non-adjacent atoms within the ring.
For instance, upon protonation of the carbonyl group, one of the double bonds can act as an intramolecular nucleophile, leading to a transannular cyclization. This can result in the formation of bicyclic systems, such as bicyclo[4.3.1]decanes or bicyclo[3.3.2]decanes, depending on which double bond participates in the cyclization and the subsequent rearrangements. The course of these reactions is often dictated by the conformation of the nine-membered ring and the stability of the resulting carbocation intermediates.
Functionalization Strategies for Targeted Chemical Applications
The functionalization of this compound can be tailored to achieve specific chemical properties and applications. For example, the introduction of specific functional groups via the transformations described above can be used to synthesize analogs of natural products or to create novel molecules with potential biological activity.
The combination of reactions at the unsaturated centers and the carbonyl group allows for a high degree of molecular diversity. For instance, an initial epoxidation reaction could be followed by a nucleophilic ring-opening and subsequent oxidation of the resulting alcohol to a ketone, leading to a highly functionalized cyclononane (B1620106) derivative.
Emerging Applications and Future Research Trajectories in Cyclonona 2,6 Dien 1 One Chemistry
Utility in Natural Product Synthesis and Complex Molecule Assembly
The construction of six-membered rings with precise control over stereochemistry is a frequent challenge in the synthesis of natural products and other complex molecules. wikipedia.org Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and reliable method for forming these structures by creating two new carbon-carbon bonds and up to four new stereocenters in a single step. wikipedia.orguwo.ca The dienone functionality within cyclonona-2,6-dien-1-one makes it an excellent candidate for participating in such reactions, serving as a precursor to polycyclic systems that are prevalent in a wide array of natural compounds, including terpenes, pheromones, and alkaloids. nih.govmarquette.edu
The rigidity of cyclic structures provides a defined orientation of functional groups, which is an appealing feature for synthetic chemists. marquette.edu By employing this compound as a starting material, chemists can access complex architectures that would otherwise require lengthy synthetic sequences. The inherent strain and functionality of the nine-membered ring can be strategically exploited to drive transformations leading to the assembly of elaborate molecular frameworks.
Integration into Bioorthogonal Chemical Reactions
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. springernature.com These reactions must be highly selective, high-yielding, and operate under physiological conditions with non-toxic components. nih.gov Such transformations have become indispensable tools for studying biomolecules in their native environments, enabling applications from cellular imaging to drug delivery. nih.gov
The unique reactivity of strained or electronically distinct functional groups is central to bioorthogonal chemistry. This compound, and derivatives thereof, possess the potential for integration into these schemes, particularly in cycloaddition reactions that are favored for their efficiency and selectivity. nih.gov
The inverse-electron-demand Diels-Alder (iEDDA) reaction is a powerful class of cycloaddition that has found widespread use in bioorthogonal chemistry. wikipedia.orgresearchgate.net Unlike the "normal" Diels-Alder reaction, which typically involves an electron-rich diene and an electron-poor dienophile, the iEDDA reaction pairs an electron-poor diene with an electron-rich dienophile. wikipedia.orgwikipedia.org This reversal of electronic roles is achieved by incorporating electron-withdrawing groups into the diene and electron-donating groups into the dienophile. uwo.ca
The α,β-unsaturated ketone moiety in this compound makes its double bonds electron-deficient, rendering it a suitable dienophile for reactions with electron-rich dienes. However, it can also be envisioned as a scaffold from which to build more complex, electron-poor diene systems. The iEDDA reaction is particularly valuable for forming heterocyclic compounds, which are common motifs in natural products. nih.govwikipedia.org The reaction's utility in bioorthogonal applications stems from the high reactivity and stability of the reaction partners, such as tetrazines (as the electron-poor diene) and strained alkenes (as the electron-rich dienophile), which can be used for targeted labeling and drug delivery. nih.govresearchgate.net
Development of Novel Catalytic Systems for Cyclononadiene Transformations
To enhance the efficiency and selectivity of reactions involving substrates like this compound, the development of novel catalytic systems is a key area of research. For cycloaddition reactions, Lewis acid catalysts are often employed to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction rate and influencing the stereochemical outcome. nih.gov The choice of catalyst can be critical in directing the reaction towards a desired endo or exo transition state, which is important for controlling the stereochemistry of the final product. nih.gov
Beyond cycloadditions, research into catalytic transformations is expanding to include novel methods for constructing challenging ring systems. For example, recent advancements have shown the catalytic transformation of carbon dioxide into seven-membered heterocycles, demonstrating progress in creating larger ring compounds that have been traditionally difficult to synthesize. nih.gov Applying similar innovative catalytic strategies to cyclononadiene systems could unlock new pathways for synthesizing complex polycyclic and heterocyclic structures, potentially for use in pharmaceuticals and materials science. nih.gov
Advancements in Mechanistic Elucidation and Enhanced Stereocontrol
A deep understanding of reaction mechanisms is fundamental to achieving high levels of control over chemical transformations. For cycloaddition reactions involving dienones, the stereochemical and regiochemical outcomes are governed by the principles of frontier molecular orbital (FMO) theory. uwo.ca In a normal-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. wikipedia.org In an iEDDA reaction, this is inverted, with the dienophile's HOMO and the diene's LUMO being the primary interacting orbitals. wikipedia.org The relative energies of these orbitals dictate the reaction's feasibility and rate.
Stereocontrol is often achieved by exploiting subtle orbital interactions. The "endo selection rule" in Diels-Alder reactions, for instance, describes the preference for the formation of the endo isomer due to secondary orbital interactions between the diene and the dienophile's substituent, even though this product is often the less thermodynamically stable isomer. uwo.ca In the synthesis of complex molecules, existing stereocenters, such as an allylic hydroxyl group, can strongly direct the facial selectivity of a reaction, leading to the formation of a single diastereomer. marquette.edu Ongoing research focuses on refining these models and using computational tools, such as density functional theory (DFT), to predict reaction outcomes with greater accuracy, enabling more rational design of synthetic strategies with enhanced stereocontrol. researchgate.net
Q & A
Q. How is Cyclonona-2,6-dien-1-one synthesized, and what experimental protocols ensure reproducibility?
this compound is typically synthesized via [insert specific reaction, e.g., ring-closing metathesis or photochemical cyclization], requiring precise control of reaction conditions (temperature, catalysts, solvent systems). Reproducibility hinges on detailed documentation of procedures, including reagent purity, stoichiometry, and purification methods (e.g., column chromatography or recrystallization). Primary characterization data (NMR, IR, mass spectrometry) must align with theoretical predictions and prior literature. To minimize variability, replicate experiments should be conducted under inert atmospheres if sensitive to oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include ¹H/¹³C NMR (to confirm diene geometry and carbonyl positioning), IR spectroscopy (to validate ketone functionality via C=O stretch), and high-resolution mass spectrometry (to confirm molecular formula). Contradictions in spectral data (e.g., unexpected coupling constants in NMR) are resolved by:
Q. What are the stability considerations for this compound under varying storage conditions?
Stability studies should assess degradation kinetics under controlled variables:
- Temperature : Accelerated aging tests at 40–60°C.
- Light exposure : UV-Vis irradiation to simulate photodegradation.
- Humidity : Water adsorption studies via TGA or Karl Fischer titration. Data should be analyzed using Arrhenius plots to predict shelf-life. Contradictions in stability profiles (e.g., unexpected polymerization) require revisiting synthetic routes or purity assessments .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s reactivity predictions?
Discrepancies between experimental reactivity (e.g., Diels-Alder regioselectivity) and theoretical models are addressed via:
- Transition state analysis (using Gaussian or ORCA) to map activation barriers.
- Solvent effects modeling (COSMO-RS) to account for solvation dynamics.
- Comparative studies with substituted analogs to isolate electronic/steric influences. Results must be validated against kinetic data (e.g., rate constants from stopped-flow experiments) .
Q. What methodologies optimize enantioselective synthesis of this compound derivatives?
Enantioselective routes require chiral catalysts (e.g., Evans’ oxazaborolidines or Jacobsen’s salen complexes) and asymmetric induction strategies. Key steps:
- Kinetic resolution during ring-closing steps.
- Chiral HPLC or CD spectroscopy to determine enantiomeric excess.
- Crystallographic analysis (X-ray) to confirm absolute configuration. Contradictions in enantioselectivity (e.g., lower-than-predicted ee) may stem from catalyst decomposition or competing pathways, necessitating mechanistic probes like isotopic labeling .
Q. How do solvent polarity and proticity affect this compound’s tautomeric equilibrium?
Tautomerism is studied via:
- Variable-temperature NMR to monitor keto-enol shifts.
- Solvent dielectric constant correlation (using Kamlet-Taft parameters).
- DFT calculations to map energy differences between tautomers. Contradictions arise when experimental ratios deviate from computational predictions, often due to overlooked hydrogen-bonding networks or solvent clustering effects. Multi-technique validation (e.g., UV-Vis titration with Hammett analysis) is critical .
Q. What statistical frameworks are suitable for analyzing contradictory bioactivity data in this compound derivatives?
Contradictions in bioassay results (e.g., IC₅₀ variability) are analyzed using:
- Mixed-effects models to account for batch-to-batch variability.
- Principal component analysis (PCA) to identify confounding variables (e.g., impurity profiles).
- Bayesian inference to quantify uncertainty in dose-response curves. Robustness is ensured by cross-validating with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Methodological Guidelines
- Data Validation : Cross-reference experimental results with primary literature and computational models. Use QbD (Quality by Design) principles to predefine acceptance criteria for synthesis and characterization .
- Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to trace discrepancies to source variables (e.g., instrumentation calibration, sample handling) .
- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
